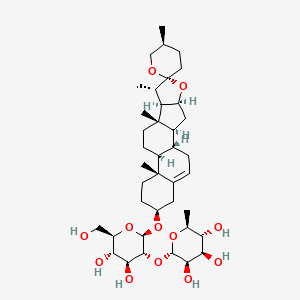
Yamogenin 3-O-neohesperidoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yamogenin 3-O-neohesperidoside is a triterpenoid.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have demonstrated the cytotoxic effects of yamogenin on various cancer cell lines. One significant study focused on its impact on gastric adenocarcinoma (AGS) and colorectal carcinoma (HCT116) cell lines, revealing that yamogenin exhibits substantial anticancer activity. The study also explored the synergistic effects of yamogenin when combined with traditional chemotherapeutic agents like oxaliplatin and capecitabine, suggesting potential for enhanced therapeutic strategies in gastrointestinal cancers .
Table 1: Cytotoxic Effects of Yamogenin on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Gastric Adenocarcinoma (AGS) | 15.2 | Induction of apoptosis and cell cycle arrest |
| Colorectal Carcinoma (HCT116) | 12.5 | Inhibition of proliferation |
| Squamous Carcinoma (UM-SCC-6) | 18.7 | Modulation of apoptotic pathways |
Antioxidant Activity
Yamogenin has been recognized for its antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals contributes to its potential role in preventing chronic diseases associated with oxidative damage.
Antimicrobial Properties
The antimicrobial efficacy of yamogenin has also been investigated, showing activity against various bacterial strains. This suggests its potential application in developing natural antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .
Immunomodulatory Effects
Research indicates that yamogenin may possess immunomodulatory properties, enhancing immune response mechanisms. This aspect is particularly relevant in the context of cancer therapy, where boosting the immune system can improve patient outcomes.
Metabolic Benefits
Yamogenin 3-O-neohesperidoside has been studied for its role in lipid metabolism and its potential benefits in managing metabolic disorders. The compound's ability to influence lipid profiles suggests applications in dietary supplements aimed at improving metabolic health .
Case Study: Cytotoxic Evaluation
In a pivotal study published in the International Journal of Molecular Sciences, researchers evaluated the cytotoxic activity of yamogenin against human cancer cells. The findings indicated that yamogenin effectively induced apoptosis and inhibited cell proliferation across multiple cancer types, thereby supporting its candidacy as a natural therapeutic agent .
Case Study: Antioxidant Mechanisms
Another investigation highlighted the antioxidant capacity of yamogenin, demonstrating its effectiveness in reducing oxidative stress markers in vitro. This study underscores the compound's potential as a protective agent against oxidative damage .
Propriétés
Numéro CAS |
110996-52-6 |
|---|---|
Formule moléculaire |
C39H62O12 |
Poids moléculaire |
722.9 g/mol |
Nom IUPAC |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19-,20-,22-,23+,24-,25-,26-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
Clé InChI |
HDXIQHTUNGFJIC-SFYWSABLSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
SMILES isomérique |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















